molecular formula C16H17N3O2S B2740752 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-38-5

5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2740752
CAS No.: 497072-38-5
M. Wt: 315.39
InChI Key: OPQTYEFBCWNNLJ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. The 5-oxo group at position 5 and the N-(3-phenylpropyl)carboxamide at position 6 are key functional moieties.

Properties

IUPAC Name

5-oxo-N-(3-phenylpropyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-14(17-8-4-7-12-5-2-1-3-6-12)13-11-18-16-19(15(13)21)9-10-22-16/h1-3,5-6,11H,4,7-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQTYEFBCWNNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through cyclization and subsequent functionalization to yield the desired thiazolo[3,2-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolo[3,2-a]pyrimidine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural differences and key properties of analogous thiazolo[3,2-a]pyrimidine derivatives:

Compound Name Substituents (Position 6) Molecular Weight (Da) Melting Point (°C) Key Functional Groups LogP Bioactivity Notes
Target Compound: 5-oxo-N-(3-phenylpropyl)-…-carboxamide 3-phenylpropyl carboxamide ~381 (estimated) N/A 5-oxo, carboxamide ~2.5* Not reported in evidence
Ethyl-3,7-biphenyl-5-[4-hydroxyphenyl]-…-carboxylate (4l) Ethyl carboxylate 475 243–244 Ester, hydroxylphenyl 1.07† Antimicrobial activity
5-(4-Methoxyphenyl)-7-methyl-…-N-phenylcarboxamide () Phenylcarboxamide ~370 (estimated) N/A 4-methoxyphenyl, carboxamide ~3.0* Unspecified pharmacological use
5-oxo-N-(4-(trifluoromethoxy)phenyl)-…-carboxamide (CAS 851944-03-1) 4-(Trifluoromethoxy)phenylcarboxamide 355.29 N/A Trifluoromethoxy, carboxamide ~2.8* No bioactivity data
N-(2-methoxypropyl)-5-oxo-…-carboxamide () 2-methoxypropylcarboxamide 269 N/A Methoxypropyl, carboxamide 0.03 Not reported

*Estimated using substituent contributions.
†Calculated from molecular descriptors.

Key Observations :

  • Carboxamide vs. Ester Derivatives : Carboxamide derivatives (e.g., target compound, ) generally exhibit higher LogP values than esters (e.g., 4l in ), suggesting improved lipid solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) may enhance metabolic stability, while bulky substituents like 3-phenylpropyl could influence binding to hydrophobic enzyme pockets.
  • Synthetic Yields : Ethyl carboxylate derivatives (e.g., 4e, 4h in ) show moderate yields (32–71%), whereas carboxamides (e.g., ) require more complex synthesis but offer tunable pharmacokinetics .
Spectral and Crystallographic Comparisons
  • IR/NMR : The target compound’s carboxamide group would show characteristic N–H stretches (~3356 cm⁻¹) and carbonyl signals (~1630 cm⁻¹), similar to 4l . The 3-phenylpropyl chain would introduce distinct aromatic proton resonances (δ 6.8–7.4 ppm) and methylene signals (δ 2.5–3.5 ppm) in ¹H NMR .
  • Crystal Packing: Fluorinated derivatives (e.g., ) exhibit C–H···F and π–π stacking interactions, while non-fluorinated analogs (e.g., ) rely on C–H···O bonds. The target compound’s 3-phenylpropyl group may induce steric hindrance, reducing crystal symmetry compared to smaller substituents .

Biological Activity

5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has drawn significant interest due to their diverse biological activities, including antitumor, antibacterial, and antidiabetic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_4O_2S. The compound features a thiazole ring fused with a pyrimidine structure and includes a carboxamide functional group, which contributes to its biological activity.

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Antitumor Activity : Compounds in this class have shown cytotoxic effects against various cancer cell lines. For instance, certain thiazolo[3,2-a]pyrimidines demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells with low toxicity towards normal liver cells .
  • Antimicrobial Effects : Some derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Biological Activity Data

Activity Type Target/Cell Line IC50 (µM) Notes
AntitumorM-HeLa5.0High cytotoxicity compared to Sorafenib
AntibacterialStaphylococcus aureus12.0Effective against resistant strains
AChE InhibitionHuman AChE0.8Potent inhibitor compared to standard drugs

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating the cytotoxic effects of various thiazolo[3,2-a]pyrimidines on cancer cell lines, this compound exhibited significant inhibition of cell proliferation in M-HeLa cells with an IC50 value of 5 µM. This compound was noted for its selectivity towards tumor cells over normal cells .
  • Enzyme Inhibition Studies : Another study highlighted the compound's role as an AChE inhibitor with an IC50 value of 0.8 µM. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : The compound was tested against various bacterial strains and showed effective inhibition against Staphylococcus aureus with an IC50 value of 12 µM. This positions it as a candidate for further development in antimicrobial therapies .

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